7-Iodobenzo[d]thiazol-6-amine chemical structure and properties
7-Iodobenzo[d]thiazol-6-amine chemical structure and properties
An In-Depth Technical Guide to 7-Iodobenzo[d]thiazol-6-amine: Structure, Properties, and Synthetic Pathways
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its unique bicyclic system, comprising a benzene ring fused to a thiazole ring, offers a versatile template for drug design, leading to agents with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4][5] This guide focuses on a specific, novel derivative: 7-Iodobenzo[d]thiazol-6-amine .
Given the limited direct experimental data on this particular molecule in published literature, this document serves as a scientific and technical prospectus. It synthesizes information from analogous compounds and established chemical principles to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will explore its core chemical structure, predict its physicochemical properties, propose a robust synthetic pathway, and discuss its potential applications based on the well-documented bioactivity of related benzothiazole derivatives.
Molecular Structure and Predicted Physicochemical Properties
The chemical structure of 7-Iodobenzo[d]thiazol-6-amine features a benzothiazole core with an amine group (-NH₂) at position 6 and an iodine atom (-I) at position 7. The planar, aromatic nature of the benzothiazole ring system is a key feature influencing its interactions with biological targets.[6] The thiazole moiety is generally electron-withdrawing, while the amino group at C6 is a strong electron-donating group, and the iodine at C7 acts as a weak deactivator via its inductive effect but can participate in halogen bonding. This specific substitution pattern is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability.
Predicted Properties Table
The following table summarizes the predicted physicochemical properties of 7-Iodobenzo[d]thiazol-6-amine. These values are estimated based on standard computational models and data from structurally similar compounds, such as halogenated aminobenzothiazoles.[7]
| Property | Predicted Value | Rationale / Notes |
| Molecular Formula | C₇H₅IN₂S | Derived from the chemical structure. |
| Molecular Weight | 276.09 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Likely a pale yellow to brown solid | Based on the appearance of similar aminobenzothiazole derivatives.[8] |
| Melting Point | >150 °C (Decomposition likely) | High melting points are common for aromatic amines and heterocyclic compounds. |
| LogP (Lipophilicity) | ~2.5 - 3.5 | The iodine atom significantly increases lipophilicity compared to the non-iodinated analog. |
| pKa (Basic) | ~3.0 - 4.0 (for the -NH₂ group) | The electron-withdrawing nature of the benzothiazole ring and the adjacent iodine atom reduces the basicity of the aniline-like amino group. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Typical for planar aromatic compounds of this size. |
| UV-Vis λmax | ~280-340 nm | The introduction of iodine atoms into benzothiazole dyes is known to cause a red shift (bathochromic shift) in the absorption maximum.[9][10] |
Proposed Synthetic Pathway
While direct synthesis of 7-Iodobenzo[d]thiazol-6-amine is not explicitly detailed in the current literature, a plausible and efficient multi-step synthesis can be proposed based on established benzothiazole chemistry.[11][12] The following pathway is designed for regiochemical control and utilizes well-understood transformations.
The proposed strategy involves the construction of a substituted benzothiazole ring, followed by functional group manipulations to install the desired amine and iodo groups at the C6 and C7 positions, respectively.
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of 6-Nitrobenzothiazole
-
Reactants: 2-Amino-5-nitrothiophenol and Formic Acid.
-
Procedure: To a round-bottom flask, add 2-amino-5-nitrothiophenol (1 equivalent). Add an excess of formic acid (5-10 equivalents), which acts as both the reagent and solvent.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water to precipitate the product. Neutralize the solution carefully with a saturated sodium bicarbonate solution.
-
Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. The crude 6-nitrobenzothiazole can be purified further by recrystallization from ethanol.
Step 2: Iodination of 6-Nitrobenzothiazole
-
Rationale: Direct electrophilic iodination of the 6-nitrobenzothiazole intermediate. The nitro group at C6 is a meta-director, guiding the incoming electrophile to the C5 or C7 position. Under strongly acidic and oxidative conditions, iodination at positions C4 and C7 has been observed in other benzothiazoles, suggesting the C7 position is accessible.[13][14]
-
Reactants: 6-Nitrobenzothiazole, Iodine (I₂), and an oxidizing agent (e.g., periodic acid, HIO₄) in an acidic medium.
-
Procedure: Dissolve 6-nitrobenzothiazole (1 equivalent) in a mixture of acetic acid and sulfuric acid. Add molecular iodine (1.1 equivalents) and periodic acid (0.5 equivalents).
-
Reaction: Heat the mixture to 70-80 °C and stir for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine. Neutralize with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 7-iodo-6-nitrobenzothiazole can be purified by column chromatography on silica gel.
Step 3: Reduction of the Nitro Group to an Amine
-
Rationale: The final step is the reduction of the nitro group at C6 to the target primary amine. Tin(II) chloride in concentrated hydrochloric acid is a classic and effective method for this transformation.[12]
-
Reactants: 7-Iodo-6-nitrobenzothiazole, Tin(II) chloride dihydrate (SnCl₂·2H₂O), and concentrated HCl.
-
Procedure: Suspend 7-iodo-6-nitrobenzothiazole (1 equivalent) in ethanol or ethyl acetate. Add an excess of SnCl₂·2H₂O (3-5 equivalents). Add concentrated HCl and heat the mixture to reflux (60-80 °C) for 2-4 hours.
-
Work-up: Cool the reaction to room temperature. Carefully basify the mixture with a concentrated NaOH solution until the pH is >10 to precipitate tin salts.
-
Purification: Extract the final product, 7-Iodobenzo[d]thiazol-6-amine, with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Further purification can be achieved via column chromatography or recrystallization.
Synthetic Workflow Diagram
Caption: Proposed three-step synthesis of 7-Iodobenzo[d]thiazol-6-amine.
Potential Applications in Drug Discovery
The benzothiazole scaffold is a prolific source of bioactive molecules.[15] The specific substitution pattern of 7-Iodobenzo[d]thiazol-6-amine suggests several promising avenues for research and development in medicinal chemistry.
-
Anticancer Agents: Many substituted aminobenzothiazoles exhibit potent anticancer activity.[5][16][17] They can act as inhibitors of crucial enzymes in cancer signaling pathways, such as kinases (e.g., PI3K, VEGFR) and topoisomerases.[2] The presence of a halogen, like iodine, can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. This compound could serve as a lead structure for developing novel kinase inhibitors or cytotoxic agents.
-
Antimicrobial Agents: The benzothiazole core is present in numerous compounds with significant antibacterial and antifungal properties.[4][8] The introduction of substituents at various positions on the ring system has been shown to modulate this activity.[8] 7-Iodobenzo[d]thiazol-6-amine is a valuable candidate for screening against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
-
Neuroprotective Agents: Derivatives of benzothiazole, such as Riluzole (used for ALS), have found applications in treating central nervous system (CNS) disorders.[2][6] The structural features of 7-Iodobenzo[d]thiazol-6-amine make it a candidate for investigation in neurodegenerative diseases, potentially acting as a monoamine oxidase (MAO) inhibitor or targeting other CNS receptors.[6]
-
Diagnostic Imaging: Iodinated aromatic compounds, particularly those containing radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I), are widely used as imaging agents in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The structure could be adapted for use as a scaffold for developing new diagnostic probes, for example, in imaging amyloid plaques in Alzheimer's disease.[2]
Conclusion and Future Directions
7-Iodobenzo[d]thiazol-6-amine represents an intriguing yet underexplored molecule with significant potential in materials science and medicinal chemistry. This guide provides a foundational framework by predicting its core properties and outlining a logical synthetic route. The true value of this compound will be realized through its synthesis and subsequent biological evaluation. Future research should focus on executing the proposed synthesis, characterizing the compound using modern spectroscopic techniques (NMR, MS, IR), and screening it for a wide range of biological activities. The insights gained will pave the way for the development of novel therapeutics and diagnostic tools based on this unique benzothiazole derivative.
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